molecular formula C10H19NO3 B1400312 Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate CAS No. 1392804-89-5

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Cat. No.: B1400312
CAS No.: 1392804-89-5
M. Wt: 201.26 g/mol
InChI Key: AWAUKBRXWGIKJB-UHFFFAOYSA-N
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Description

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ It is known for its unique structure, which includes a tert-butyl group, a trans-3-hydroxycyclobutyl group, and a N-methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate typically involves the reaction of trans-3-hydroxycyclobutanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The hydroxyl and carbamate groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate
  • Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate
  • Tert-butyl N-(trans-3-hydroxycyclopentyl)-N-methylcarbamate

Uniqueness

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Biological Activity

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS: 1033718-20-5) is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : tert-butyl Rel-((1R,3R)-3-hydroxycyclobutyl)(methyl)carbamate
  • Purity : 97%

The compound's structure allows for interactions with various biological targets, which can lead to distinct biological effects.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : Acting as a reversible inhibitor of acetylcholinesterase (AChE), similar to other carbamates, leading to increased levels of acetylcholine at synapses.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors, influencing pathways related to cognition and memory.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

  • Mechanism : Induction of apoptosis and cell cycle arrest in tumor cells.
  • In Vitro Studies : Demonstrated cytotoxic effects comparable to established chemotherapeutic agents.

Neurological Applications

The compound shows promise in neurological applications, particularly in conditions involving cholinergic dysfunction.

  • Anti-inflammatory Properties : Exhibits potential anti-inflammatory effects, which could be beneficial in neurodegenerative diseases characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells
NeurologicalInhibits AChE activity
Anti-inflammatoryExhibits potential anti-inflammatory effects

Case Study 1: Anticancer Mechanism

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant reductions in cell viability, with IC₅₀ values comparable to those of standard chemotherapeutics. The authors proposed that the structural features enhance interaction with key biological targets involved in cancer cell survival.

Case Study 2: Neuroprotective Effects

In another study, the compound was tested for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. Results showed a reduction in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers, suggesting a protective effect against neurodegeneration.

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUKBRXWGIKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146749
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-89-5
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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